![molecular formula C7H5BrN2O B2396739 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1126779-29-0](/img/structure/B2396739.png)
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6BrNO3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The InChI code for this compound is 1S/C7H6BrNO3/c1-9-3-4 (8)2-5 (6 (9)10)7 (11)12/h2-3H,1H3, (H,11,12) .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.03 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are significant classes of nitrogen-containing heterocyclic compounds, with the dihydropyridine (DHP) ring being a common skeleton in many drugs. They are utilized in synthetic organic chemistry and have found applications in biological contexts. Recent methodologies for the synthesis of 1,4-DHPs often employ Hantzsch Condensation, indicating the efficiency of atom economy reactions in producing these compounds. The applications of DHPs in creating more biologically active compounds by comparing their SAR activity suggest a route for further exploration in drug development and synthetic chemistry (Sohal, 2021).
Biological Activities of Heterocyclic Compounds
Heterocyclic compounds like 5-oxo-imidazolones and 1,3,4-oxadiazoles showcase a wide range of biological potencies. These compounds serve as important pharmacophores in drug discovery, underscoring the therapeutic value of heterocycles in the development of new medications. The versatility of enaminoketones and enaminonitriles in synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, highlights the potential for compounds like 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in medicinal chemistry (Yellasubbaiah et al., 2021); (Verma et al., 2019).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements for this compound include H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are currently unknown
Pharmacokinetics
The compound’s solubility and lipophilicity suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
properties
IUPAC Name |
5-bromo-1-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-10-4-6(8)2-5(3-9)7(10)11/h2,4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKBEVODXFFZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126779-29-0 |
Source
|
Record name | 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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